![molecular formula C11H11ClN2 B1375948 1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole CAS No. 1279717-11-1](/img/structure/B1375948.png)
1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole is a chemical compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 g/mol . It is also known by its IUPAC name, 1-chloro-6,7,8,9-tetrahydro-5H-beta-carboline . This compound is a derivative of beta-carboline, a class of compounds known for their diverse biological activities.
Preparation Methods
The synthesis of 1-chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole typically involves the chlorination of the corresponding beta-carboline precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can undergo cyclization reactions to form more complex structures, which are useful in medicinal chemistry.
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved.
Scientific Research Applications
1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole can be compared with other beta-carboline derivatives, such as:
Harmine: Known for its psychoactive properties and potential therapeutic uses.
Harmaline: Another psychoactive compound with similar biological activities.
Tetrahydro-beta-carboline: A non-chlorinated derivative with different chemical properties.
The uniqueness of this compound lies in its chlorinated structure, which imparts distinct reactivity and potential biological activities .
Properties
IUPAC Name |
1-chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h5-6,14H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQMAYMOEGHEOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
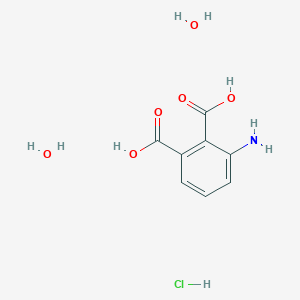

![N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1375870.png)
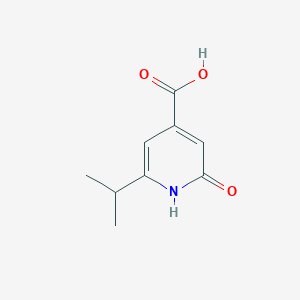

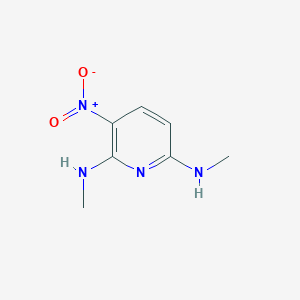

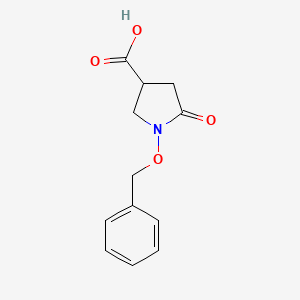
![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-](/img/structure/B1375880.png)
![Methyl 2-[(3-chloropropyl)sulfanyl]acetate](/img/structure/B1375882.png)
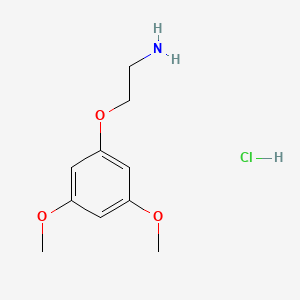
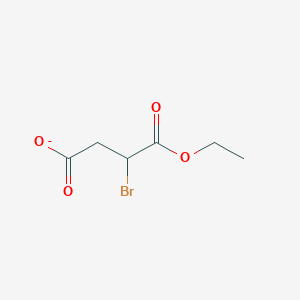
![Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester](/img/structure/B1375886.png)
![Butyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B1375887.png)
